Monohydroxyisononyl Phthalate-d4
Description
Monohydroxyisononyl Phthalate-d4 (MHiNP-d4) is a deuterium-labeled analog of monohydroxyisononyl phthalate (MHiNP), a secondary metabolite of diisononyl phthalate (DiNP). DiNP is a high-molecular-weight phthalate ester widely used as a plasticizer in polyvinyl chloride (PVC) products. MHiNP-d4 is synthesized by replacing four hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in mass spectrometry-based analytical methods. This isotopic labeling minimizes interference from non-deuterated compounds, enabling precise quantification of MHiNP in complex matrices such as biological fluids or environmental samples .
Properties
Molecular Formula |
C₁₇H₂₀D₄O₅ |
|---|---|
Molecular Weight |
312.39 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated phthalate metabolites and their parent compounds are critical for analytical accuracy. Below is a comparative analysis of MHiNP-d4 with structurally and functionally related compounds:
Structural and Functional Comparisons
Notes:
- *Monomethyl Phthalate-d4’s formula discrepancy (C₉H₈O₄ vs. C₈D₄H₄O₄) suggests a typographical error in the source; the deuterated form likely replaces four hydrogens with deuterium .
- MHiNP-d4’s molecular weight is inferred from DiNP-d4’s structure (C₂₆H₃₈D₄O₄, MW 422.63), assuming one isononyl chain is replaced by a hydroxyl group .
Analytical Performance
- Retention Time and Detection: In GC-TOFMS analysis, deuterated phthalates like diethyl phthalate-d4 exhibit distinct retention times (e.g., 520 seconds for DEP-d4) and fragment ions (e.g., m/z 153), ensuring minimal overlap with non-deuterated analogs .
- Sensitivity : Deuterated standards like 3-nitroaniline-d4 and diethyl phthalate-d4 are spiked at 4–10 ng/µL in internal standard solutions, achieving detection limits below 1 ng/mL in biological samples .
Key Research Findings
Exposure Biomarkers : MHiNP and its deuterated form are validated biomarkers for DiNP exposure. Studies show urinary MHiNP levels correlate with PVC product usage, though DiNP itself is rarely detected directly .
Analytical Utility : Deuterated analogs like MHiNP-d4 improve quantification accuracy. For example, dibutyl phthalate-d4 (DBP-d4) achieves 99% recovery in hexane-based extractions when paired with benzyl benzoate as an internal standard .
Environmental Presence : DiNP-d4 and its metabolites are detected in indoor dust samples via GC-TOFMS, highlighting their persistence and the need for robust monitoring methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
